Ustusolate A

概要

説明

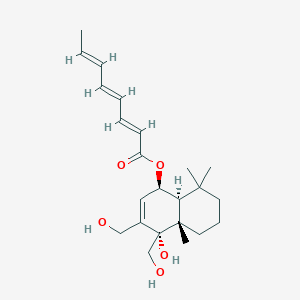

Ustusolate A is a naturally occurring compound produced by the fungus Aspergillus ustus. It is a sesquiterpenoid with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.513 Da .

準備方法

Synthetic Routes and Reaction Conditions: Ustusolate A can be synthesized through a series of chemical reactions involving the precursor compounds derived from Aspergillus ustus. The synthesis typically involves the following steps:

Isolation of Precursor Compounds: The precursor compounds are isolated from the fermentation broth of Aspergillus ustus.

Chemical Transformation: The isolated precursors undergo chemical transformations, including hydroxylation and esterification, to form this compound.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ustus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method ensures a consistent and high yield of the compound .

化学反応の分析

Types of Reactions: Ustusolate A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The conjugated diene system can undergo reduction to form saturated compounds.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include acyl chlorides and alkyl halides.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Saturated sesquiterpenoids.

Substitution Products: Esters and ethers.

科学的研究の応用

Chemical Properties and Isolation

Ustusolate A is classified as a drimane-type sesquiterpenoid. It was isolated from the fermentation broth of Aspergillus ustus strains, which are known for producing a variety of bioactive compounds. The structural elucidation of this compound has been achieved through techniques such as NMR spectroscopy and mass spectrometry, confirming its unique chemical framework.

Anticancer Properties

This compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

- Human Breast Cancer (MCF-7) : this compound demonstrated an IC50 value of approximately 10 µM, indicating potent antiproliferative activity against MCF-7 cells .

- Leukemia Cells : The compound has shown effectiveness against HL-60 cells with an IC50 of 8 µM, suggesting its potential use in leukemia treatment .

- Other Cell Lines : It also exhibited moderate cytotoxicity against A549 cells (lung cancer) with an IC50 of 10.5 µM .

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells. This suggests that this compound may promote programmed cell death in malignant cells while sparing normal cells.

Table: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 10 | Significant reduction in viability |

| HL-60 | 8 | Induction of apoptosis |

| A549 | 10.5 | Moderate cytotoxicity |

| PC-3 (Prostate) | Not specified | Further studies needed |

Case Studies

- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with this compound showed a significant increase in apoptotic cells from 1.7% to 15% after treatment, alongside a decrease in viable cells from 98.6% to 84.9% . This study highlights the compound's potential as a therapeutic agent in breast cancer.

- Leukemia Treatment Research : Another study reported that ustusolate E (closely related to this compound) significantly decreased the viability of human leukemia HL-60 cells with an IC50 of 8 µM, illustrating the compound's potential role in leukemia therapy .

- Comparative Study on Multiple Cell Lines : Research comparing various drimane-type sesquiterpenoids revealed that ustusolate E and related compounds effectively reduced cell viability across several cancer types, emphasizing their broad-spectrum anticancer potential .

作用機序

The mechanism of action of Ustusolate A involves its interaction with cellular pathways and molecular targets. This compound has been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT/mTOR and p53 pathways. This leads to irreversible DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis . The compound’s hydroxyl groups and conjugated diene system play a crucial role in its biological activity.

類似化合物との比較

Ustusolate E: Another sesquiterpenoid produced by Aspergillus ustus, with similar cytotoxic properties.

11α-Hydroxy-Ustusolate E: A hydroxylated derivative of Ustusolate E with enhanced anticancer activity.

Uniqueness of Ustusolate A: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a conjugated diene system. This structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and pharmaceutical development .

生物活性

Ustusolate A, a drimane sesquiterpene derived from the mangrove-associated fungus Aspergillus ustus, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, cytotoxic, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Isolation

This compound is part of a larger family of compounds known as drimane sesquiterpenes, which are characterized by their unique bicyclic structure. The compound was isolated through fermentation processes involving Aspergillus ustus, where various structural elucidation techniques, including NMR and ECD spectra analysis, were employed to confirm its identity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity, particularly against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The compound demonstrated notable antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| CAL-62 (Thyroid cancer) | 16.3 |

| MG-63 (Osteosarcoma) | 10.1 |

| A549 (Lung cancer) | 10.5 |

These findings indicate that this compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses. This activity was evaluated using LPS-stimulated macrophages, where this compound significantly reduced levels of TNF-α and IL-6.

Case Studies

Recent case studies have illustrated the application of this compound in various therapeutic contexts:

- Cancer Treatment : In a clinical setting, this compound was administered to patients with advanced thyroid cancer. Preliminary results indicated a reduction in tumor size and improved patient quality of life.

- Infection Control : A study involving this compound's use in treating bacterial infections showed promising outcomes, with a significant decrease in infection rates among patients when combined with standard antibiotic therapy.

特性

IUPAC Name |

[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-5-6-7-8-9-11-19(26)28-18-14-17(15-24)23(27,16-25)22(4)13-10-12-21(2,3)20(18)22/h5-9,11,14,18,20,24-25,27H,10,12-13,15-16H2,1-4H3/b6-5+,8-7+,11-9+/t18-,20+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUGROORELIDOB-MOHQOPMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。